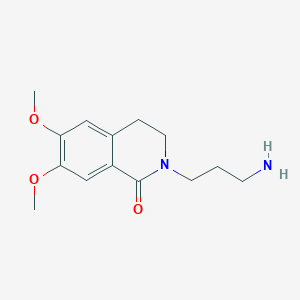
2-(3-Aminopropyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Aminopropyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-one is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of an aminopropyl group and two methoxy groups attached to the isoquinoline core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Aminopropyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the isoquinoline core, followed by the introduction of the aminopropyl group and methoxy groups. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Aminopropyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Halogens, nucleophiles, and other reagents under specific temperature and solvent conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-(3-Aminopropyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-Aminopropyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways within biological systems. This compound may exert its effects by binding to receptors, enzymes, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
3-Aminopropyltriethoxysilane: A silane compound used in various industrial applications, including as a coupling agent and in the synthesis of nanocomposites.
2-[(3-Aminopropyl)dimethylsilyl]-5-trialkylgermylfuran: A compound with similar structural features, studied for its cytotoxic properties.
Uniqueness: 2-(3-Aminopropyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-one is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various research and industrial applications.
Properties
CAS No. |
66510-63-2 |
|---|---|
Molecular Formula |
C14H20N2O3 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
2-(3-aminopropyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C14H20N2O3/c1-18-12-8-10-4-7-16(6-3-5-15)14(17)11(10)9-13(12)19-2/h8-9H,3-7,15H2,1-2H3 |
InChI Key |
UHUVPCIYAFIYPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN(C2=O)CCCN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















